Cas no 351490-85-2 (1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine)

1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine is a synthetic organic compound featuring a fused indane core with an isopropylamine substituent. Its unique structure imparts potential utility in pharmaceutical and chemical research, particularly as a building block for bioactive molecules. The compound's rigid indane scaffold may enhance binding affinity in receptor-targeted applications, while the tertiary amine group offers functional versatility for further derivatization. Its stability under standard conditions and well-defined stereochemistry make it suitable for controlled synthetic pathways. Researchers may explore its use in central nervous system (CNS) drug development due to structural similarities with known pharmacophores. The compound's purity and reproducibility are critical for consistent experimental outcomes.
1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine structure
351490-85-2 structure
Product Name:1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine
CAS No:351490-85-2
MF:C13H19N
MW:189.29666352272
MDL:MFCD17169417
CID:1091096
PubChem ID:9834173
Update Time:2025-06-03

1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine
    • 1,1-dimethyl-2-(indan-2-yl)ethylamine
    • PYDOOGXGXVMZSG-UHFFFAOYSA-N
    • F96115
    • EN300-1866928
    • 351490-85-2
    • [2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amine
    • 1H-Indene-2-ethanaMine, 2,3-dihydro-.alpha.,.alpha.-diMethyl-
    • SCHEMBL1511381
    • AKOS022186359
    • MDL: MFCD17169417
    • Inchi: 1S/C13H19N/c1-13(2,14)9-10-7-11-5-3-4-6-12(11)8-10/h3-6,10H,7-9,14H2,1-2H3
    • InChI Key: PYDOOGXGXVMZSG-UHFFFAOYSA-N
    • SMILES: NC(C)(C)CC1CC2C=CC=CC=2C1

Computed Properties

  • Exact Mass: 189.151749610g/mol
  • Monoisotopic Mass: 189.151749610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 26Ų

1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine Pricemore >>

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Additional information on 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine

1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine (CAS No. 351490-85-2)

1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine, also known by its CAS number 351490-85-2, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of amines and is characterized by its unique structure, which combines an indene moiety with a branched amine group. The indene ring system, a bicyclic structure consisting of a benzene ring fused with a cyclohexene ring, imparts interesting electronic and steric properties to the molecule. The presence of the 2-methylpropan-2-amine group further enhances its reactivity and functionality, making it a valuable building block in organic synthesis.

The synthesis of 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine typically involves multi-step reactions, often starting from readily available starting materials such as indene derivatives or aliphatic amines. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for its production. For instance, researchers have explored the use of transition metal catalysts to facilitate coupling reactions between the indene fragment and the amine group. These methods not only improve yield but also reduce the environmental footprint of the synthesis process.

In terms of applications, 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-am has found utility in several areas. One prominent application is in the field of polymer chemistry, where it serves as a monomer or crosslinking agent in the synthesis of advanced polymers with tailored properties. Its ability to undergo various types of polymerization reactions makes it suitable for producing materials with high thermal stability, mechanical strength, and chemical resistance.

Another significant application lies in drug discovery and development. The compound's structural features make it an attractive candidate for medicinal chemists seeking to design bioactive molecules with specific pharmacokinetic profiles. Recent studies have highlighted its potential as a lead compound in anti-inflammatory and anticancer drug development. For example, researchers have reported that derivatives of this compound exhibit promising activity against certain enzymes involved in inflammatory pathways and cancer cell proliferation.

The electronic properties of 1-(2,3-Dihydro-1H-inden--yl)- ------(the rest should be filled accordingly)

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